Cas no 4164-20-9 (2-(Phenethylamino)-1-phenylethanol)

2-(Phenethylamino)-1-phenylethanol structure
4164-20-9 structure
Nome del prodotto:2-(Phenethylamino)-1-phenylethanol
Numero CAS:4164-20-9
MF:C16H19NO
MW:241.328164339066
MDL:MFCD01732654
CID:927193
PubChem ID:20118

2-(Phenethylamino)-1-phenylethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Phenethylamino)-1-phenylethanol
    • 1-phenyl-2-(2-phenylethylamino)ethanol
    • 2-(PHENETHYLAMINO)-1-PHENYL-1-ETHANOL
    • N-PHENYLETHYL-PHENYLETHANOL-AMINE
    • 1-phenyl-2-[(2-phenylethyl)amino]ethanol
    • 2-Phenaethylamino-1-phenyl-aethanol
    • 2-phenethylamino-1-phenyl-ethanol
    • 2-Phenyl-2-phenethylaminoethanol
    • AC1L2FL2
    • Bionet2_000437
    • BRN 1645059
    • Ethanol, 2-phenethylamino-1-phenyl-
    • SMR000108103
    • MFCD01732654
    • AKOS001482144
    • HMS1365D19
    • SCHEMBL10720145
    • EU-0077689
    • 7P-058
    • 2-(phenethylamino)-1-phenylethan-1-ol
    • CS-0320104
    • DTXSID80961867
    • 3-13-00-01662 (Beilstein Handbook Reference)
    • AKOS016340097
    • STK061580
    • Cambridge id 6719978
    • AC-11937
    • NCGC00076001-02
    • 1-phenyl-2-[(2-phenylethyl)amino]ethan-1-ol
    • BENZYL ALCOHOL, alpha-(PHENETHYLAMINO)METHYL-
    • HMS2481G11
    • MLS000112187
    • 4164-20-9
    • AB00117316-01
    • CHEMBL1368925
    • MDL: MFCD01732654
    • Inchi: InChI=1S/C16H19NO/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2
    • Chiave InChI: LXTNZWGUMORTKT-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O

Proprietà calcolate

  • Massa esatta: 241.14677
  • Massa monoisotopica: 241.146664230g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 6
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 32.3Ų

Proprietà sperimentali

  • PSA: 32.26

2-(Phenethylamino)-1-phenylethanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB370186-5 g
1-Phenyl-2-[(2-phenylethyl)amino]ethanol; .
4164-20-9
5g
€1428.00 2023-04-26
abcr
AB370186-500 mg
1-Phenyl-2-[(2-phenylethyl)amino]ethanol; .
4164-20-9
500mg
€215.40 2023-04-26
abcr
AB370186-5g
1-Phenyl-2-[(2-phenylethyl)amino]ethanol; .
4164-20-9
5g
€1428.00 2025-02-17
abcr
AB370186-1g
1-Phenyl-2-[(2-phenylethyl)amino]ethanol; .
4164-20-9
1g
€389.60 2025-02-17
A2B Chem LLC
AG14215-10mg
2-(PHENETHYLAMINO)-1-PHENYL-1-ETHANOL
4164-20-9 >95%
10mg
$241.00 2023-12-30
A2B Chem LLC
AG14215-500mg
2-(PHENETHYLAMINO)-1-PHENYL-1-ETHANOL
4164-20-9 >95%
500mg
$305.00 2023-12-30
A2B Chem LLC
AG14215-5mg
2-(PHENETHYLAMINO)-1-PHENYL-1-ETHANOL
4164-20-9 >95%
5mg
$215.00 2023-12-30
abcr
AB370186-500mg
1-Phenyl-2-[(2-phenylethyl)amino]ethanol; .
4164-20-9
500mg
€215.40 2025-02-17
A2B Chem LLC
AG14215-1mg
2-(PHENETHYLAMINO)-1-PHENYL-1-ETHANOL
4164-20-9 >95%
1mg
$202.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390774-1g
2-(Phenethylamino)-1-phenylethan-1-ol
4164-20-9 95+%
1g
¥2318.00 2024-05-14
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4164-20-9)2-(Phenethylamino)-1-phenylethanol
A1162400
Purezza:99%
Quantità:1g
Prezzo ($):248.0